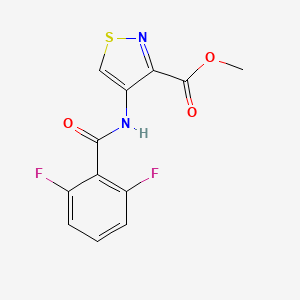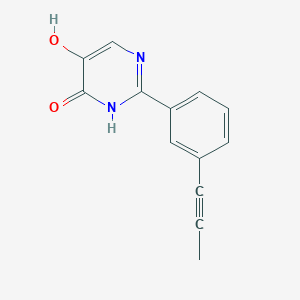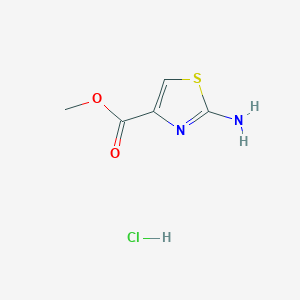
4-(2,6-Difluoro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2,6-difluorobenzoyl)amino]-1,2-thiazole-3-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2,6-difluorobenzoyl)amino]-1,2-thiazole-3-carboxylate typically involves the reaction of 2,6-difluorobenzoyl chloride with an appropriate thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-[(2,6-difluorobenzoyl)amino]-1,2-thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2,6-difluorobenzoyl)amino]-1,2-thiazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of methyl 4-[(2,6-difluorobenzoyl)amino]-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-amino-2,6-difluorobenzoate
- 2-Aminothiazole derivatives
- N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methylphenyl)]
Comparison: Methyl 4-[(2,6-difluorobenzoyl)amino]-1,2-thiazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H8F2N2O3S |
|---|---|
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
methyl 4-[(2,6-difluorobenzoyl)amino]-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C12H8F2N2O3S/c1-19-12(18)10-8(5-20-16-10)15-11(17)9-6(13)3-2-4-7(9)14/h2-5H,1H3,(H,15,17) |
InChI-Schlüssel |
PJHRAFCIEXVHIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NSC=C1NC(=O)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)

![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)

![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)

![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)


![4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)

![ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13880243.png)
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
